
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, commonly known as MOC-piv, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves innovative methodologies and characterizations that contribute to the field of organic synthesis and medicinal chemistry. For example, the synthesis of 8a-methoxy-2H,6H-chromen-6-ones utilizes phenolic oxidation, showcasing a unique approach to heterocyclic synthesis where the heteroatom is not initially attached to a benzene ring but introduced from a side chain (Pelter, Hussain, Smith, & Ward, 1997). Similarly, the development of polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues represents a step forward in creating efficient, recyclable catalytic systems (Alonzi et al., 2014).
Novel Heterocycles and Antitumor Agents
Research has also focused on creating novel heterocycles and identifying their potential as antitumor agents. The oxidative cycloadditions of phenols and electron-rich arenes leading to pterocarpan-type heterocycles (Mohr, Lombardo, Arisco, & Morrow, 2009), and the preparation of analogues like 6-bromo-8-ethoxy-3-nitro-2H-chromene with potent antitumor activity (Yin et al., 2013) are examples of this application.
Materials Science and Sensing Applications
In materials science, the synthesis of lanthanide clusters with potential applications as luminescent sensors and single-molecule magnets is noteworthy. A study on Ln4III clusters demonstrated their ability to act as multi-responsive luminescent sensors for various analytes, showcasing the interdisciplinary applications of these compounds (Qin et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, has been reported to target the 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the metabolic pathways of certain bacteria, such as Pseudomonas putida .
Mode of Action
This interaction could lead to changes in the metabolic processes of the organism, potentially affecting its growth or survival .
Biochemical Pathways
Given its potential target, it may be involved in the metabolic pathways of certain bacteria
Pharmacokinetics
The related compound, 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, is reported to have poor absorption and is likely excreted via the biliary route . The impact of these properties on the bioavailability of Oprea1_293911 would need further investigation.
Result of Action
Based on its potential target, it may affect the metabolic processes of certain bacteria, potentially inhibiting their growth or survival .
properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)26-13-9-10-15-18(11-13)25-12-16(19(15)22)14-7-5-6-8-17(14)24-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGFLYQJANBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

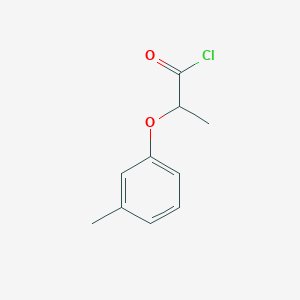
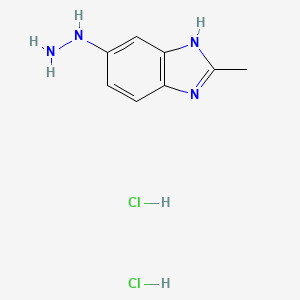

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
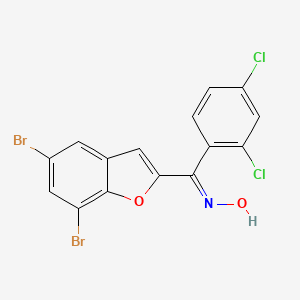


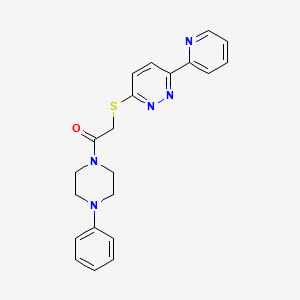
![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
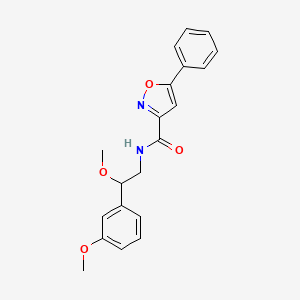
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)